1'-(2-(Methylthio)benzoyl)spiro[chroman-2,4'-piperidin]-4-one
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Overview
Description
1’-(2-(Methylthio)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spiro structure, which integrates a chroman and piperidin ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(2-(Methylthio)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.
Introduction of the Piperidin Ring: The piperidin ring is often introduced via a nucleophilic substitution reaction, where a suitable piperidin derivative reacts with the chroman intermediate.
Benzoylation: The final step involves the benzoylation of the intermediate compound using 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1’-(2-(Methylthio)benzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1’-(2-(Methylthio)benzoyl)spiro[chroman-2,4’-piperidin]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1’-(2-(Methylthio)benzoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects is often related to its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
Spiro[chroman-2,4’-piperidin]-4-one: Lacks the benzoyl and methylthio groups, resulting in different chemical and biological properties.
1’-(2-(Methylthio)benzoyl)spiro[chroman-2,4’-piperidin]-4-ol: Contains a hydroxyl group instead of a ketone, which can alter its reactivity and biological activity.
Uniqueness: 1’-(2-(Methylthio)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of functional groups and spiro structure, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
IUPAC Name |
1'-(2-methylsulfanylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-26-19-9-5-3-7-16(19)20(24)22-12-10-21(11-13-22)14-17(23)15-6-2-4-8-18(15)25-21/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJQPIRLCDRLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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